n2,2'-O-dimethylguanosine
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Overview
Description
N2,2’-O-Dimethylguanosine is a modified nucleoside, specifically a purine nucleoside analog. It is a derivative of guanosine where two methyl groups are added to the nitrogen atoms at positions 2 and 2’ of the guanine base. This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N2,2’-O-dimethylguanosine involves the methylation of guanosine. One convenient method for its preparation includes the use of 2-(p-nitrophenyl)ethyl group instead of the benzyl protecting group for the O6 position of the guanosine . The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for N2,2’-O-dimethylguanosine are not well-documented in the public domain. the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N2,2’-O-Dimethylguanosine undergoes various chemical reactions, including:
Methylation: The addition of methyl groups to the nitrogen atoms.
Oxidation: Potential oxidation of the guanine base.
Substitution: Substitution reactions involving the guanine base.
Common Reagents and Conditions
Methylating Agents: Methyl iodide, dimethyl sulfate.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major product of the methylation reaction is N2,2’-O-dimethylguanosine itself. Other potential products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N2,2’-O-Dimethylguanosine has several scientific research applications:
Mechanism of Action
N2,2’-O-Dimethylguanosine exerts its effects primarily through the inhibition of DNA synthesis and the induction of apoptosis. As a purine nucleoside analog, it interferes with the normal function of nucleic acids, leading to cell cycle arrest and programmed cell death . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
N2-Methylguanosine: A single methyl group added to the nitrogen at position 2 of guanine.
N2,N2-Dimethylguanosine: Similar to N2,2’-O-dimethylguanosine but without the O-methylation.
Uniqueness
N2,2’-O-Dimethylguanosine is unique due to its dual methylation at both the nitrogen atoms and the oxygen atom at position 2’. This modification significantly alters its chemical properties and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H17N5O5 |
---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
OJTAZBNWKTYVFJ-IOSLPCCCSA-N |
Isomeric SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
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